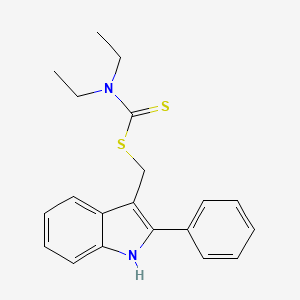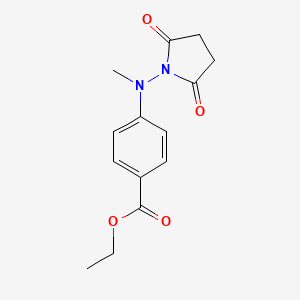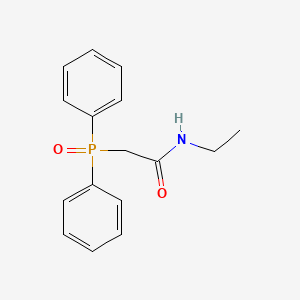
Acetamide, 2-(diphenylphosphinyl)-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoryl)-N-ethylacetamide is an organic compound that features a phosphoryl group attached to an acetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylphosphoryl)-N-ethylacetamide typically involves the reaction of 2-(diphenylphosphoryl)acetic acid with phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with an ethylamine derivative in the presence of a base such as triethylamine to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for 2-(diphenylphosphoryl)-N-ethylacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphoryl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(Diphenylphosphoryl)-N-ethylacetamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s phosphoryl group can interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 2-(diphenylphosphoryl)-N-ethylacetamide involves its interaction with molecular targets through its phosphoryl and acetamide groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways . The compound’s ability to form hydrogen bonds and participate in coordination chemistry is central to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
- N-butyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
- N-octyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
Uniqueness
2-(Diphenylphosphoryl)-N-ethylacetamide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, the ethyl group may provide distinct steric and electronic effects, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
117107-52-5 |
|---|---|
Formule moléculaire |
C16H18NO2P |
Poids moléculaire |
287.29 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-N-ethylacetamide |
InChI |
InChI=1S/C16H18NO2P/c1-2-17-16(18)13-20(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,17,18) |
Clé InChI |
CGYYMVYKABNOTN-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


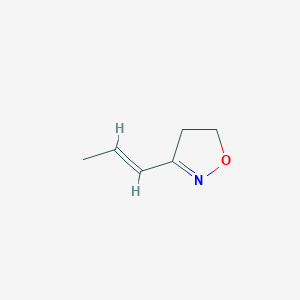
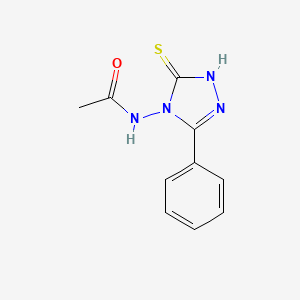
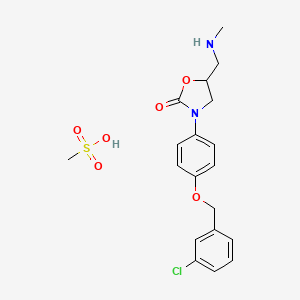


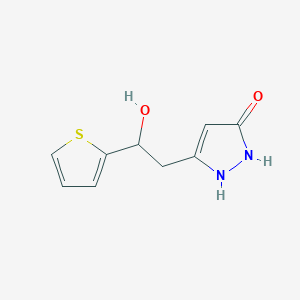
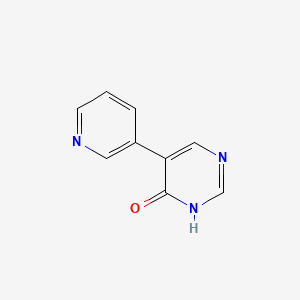

![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)
